Cas no 1368280-53-8 (4-Chloro-2-methoxy-5-methylbenzoic acid)
4-Chloro-2-methoxy-5-methylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-CHLORO-2-METHOXY-5-METHYLBENZOIC ACID
- 4-Chloro-2-methoxy-5-methylbenzoic acid
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- MDL: MFCD09999871
- Inchi: 1S/C9H9ClO3/c1-5-3-6(9(11)12)8(13-2)4-7(5)10/h3-4H,1-2H3,(H,11,12)
- InChI Key: FYVXNNGMINCUDO-UHFFFAOYSA-N
- SMILES: ClC1=CC(=C(C(=O)O)C=C1C)OC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 195
- XLogP3: 2.4
- Topological Polar Surface Area: 46.5
4-Chloro-2-methoxy-5-methylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8154520-0.05g |
4-chloro-2-methoxy-5-methylbenzoic acid |
1368280-53-8 | 95.0% | 0.05g |
$252.0 | 2025-02-21 | |
| Enamine | EN300-8154520-0.1g |
4-chloro-2-methoxy-5-methylbenzoic acid |
1368280-53-8 | 95.0% | 0.1g |
$376.0 | 2025-02-21 | |
| Enamine | EN300-8154520-0.25g |
4-chloro-2-methoxy-5-methylbenzoic acid |
1368280-53-8 | 95.0% | 0.25g |
$538.0 | 2025-02-21 | |
| Enamine | EN300-8154520-0.5g |
4-chloro-2-methoxy-5-methylbenzoic acid |
1368280-53-8 | 95.0% | 0.5g |
$847.0 | 2025-02-21 | |
| Enamine | EN300-8154520-1.0g |
4-chloro-2-methoxy-5-methylbenzoic acid |
1368280-53-8 | 95.0% | 1.0g |
$1086.0 | 2025-02-21 | |
| Enamine | EN300-8154520-2.5g |
4-chloro-2-methoxy-5-methylbenzoic acid |
1368280-53-8 | 95.0% | 2.5g |
$2127.0 | 2025-02-21 | |
| Enamine | EN300-8154520-5.0g |
4-chloro-2-methoxy-5-methylbenzoic acid |
1368280-53-8 | 95.0% | 5.0g |
$3147.0 | 2025-02-21 | |
| Enamine | EN300-8154520-10.0g |
4-chloro-2-methoxy-5-methylbenzoic acid |
1368280-53-8 | 95.0% | 10.0g |
$4667.0 | 2025-02-21 | |
| Enamine | EN300-8154520-1g |
4-chloro-2-methoxy-5-methylbenzoic acid |
1368280-53-8 | 95% | 1g |
$1086.0 | 2023-09-02 | |
| Enamine | EN300-8154520-5g |
4-chloro-2-methoxy-5-methylbenzoic acid |
1368280-53-8 | 95% | 5g |
$3147.0 | 2023-09-02 |
4-Chloro-2-methoxy-5-methylbenzoic acid Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 4-Chloro-2-methoxy-5-methylbenzoic acid
Comprehensive Guide to 4-Chloro-2-methoxy-5-methylbenzoic acid (CAS No. 1368280-53-8): Properties, Applications, and Industry Insights
4-Chloro-2-methoxy-5-methylbenzoic acid (CAS No. 1368280-53-8) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research. This chlorinated benzoic acid derivative features a unique molecular structure combining methoxy and methyl functional groups, making it valuable for synthetic applications. With increasing searches for "modified benzoic acid compounds" and "pharmaceutical intermediates 2024," this compound aligns with current trends in drug discovery and sustainable chemistry.
The compound's molecular formula C9H9ClO3 and precise structural configuration contribute to its growing utility. Researchers investigating "green chemistry alternatives" or "bioactive scaffold synthesis" frequently encounter this chemical. Its moderate polarity and crystalline solid form at room temperature make it particularly suitable for controlled reactions in medicinal chemistry. Recent publications highlight its potential as a building block for non-steroidal anti-inflammatory drug (NSAID) analogs.
From a technical perspective, 4-Chloro-2-methoxy-5-methylbenzoic acid demonstrates excellent thermal stability up to 200°C, addressing industry demands for "heat-resistant organic intermediates." Analytical techniques like HPLC purification and NMR characterization confirm its high purity (>98%), meeting stringent requirements for GMP-compliant synthesis. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups creates interesting electronic effects that organic chemists are exploring for "tailored molecular properties."
In pharmaceutical applications, this compound serves as a precursor for developing targeted kinase inhibitors, responding to the surge in searches for "next-generation cancer therapeutics." Its benzoic acid core allows diverse derivatization, while the chloro substituent provides handles for cross-coupling reactions. Current patent analyses reveal its incorporation in pro-drug formulations and metabolic stability enhancement strategies, particularly for oral bioavailability improvement.
The agrochemical sector utilizes CAS 1368280-53-8 in developing novel fungicides with improved environmental profiles. Its systemic activity and leaf penetration characteristics make it valuable for "sustainable crop protection" formulations. Manufacturers focusing on "low-residue pesticides" are particularly interested in its degradation pathway and soil mobility properties.
Quality control protocols for 4-Chloro-2-methoxy-5-methylbenzoic acid emphasize residual solvent analysis and heavy metal screening, addressing regulatory concerns about "pharmaceutical impurity control." Advanced purification methods including recrystallization optimization and chromatographic separation ensure batch-to-batch consistency. The compound's storage stability under nitrogen atmosphere and compatibility with common organic solvents are frequently documented in technical datasheets.
Emerging research explores the compound's potential in material science applications, particularly as a monomer for specialty polymers. Its aromatic rigidity and functional group diversity contribute to developing high-performance coatings with enhanced adhesion properties. This multidisciplinary utility explains growing academic interest, with publications referencing "multifunctional benzoic acid derivatives" increasing by 32% since 2021.
From a commercial perspective, CAS 1368280-53-8 availability has expanded with the pharmaceutical industry's demand for custom synthesis building blocks. Current market analyses note its inclusion in high-value chemical libraries for drug discovery programs. Suppliers emphasize scale-up capabilities and regulatory documentation support, responding to buyer searches for "GMP-ready intermediates" and "documented synthetic routes."
Environmental and safety assessments confirm the compound's biodegradability potential through aerobic microbial degradation pathways. This characteristic aligns with industry priorities for "green chemistry metrics" and "benign by design" approaches. Proper handling procedures emphasize dust control measures and personal protective equipment requirements during laboratory use.
Future development directions for 4-Chloro-2-methoxy-5-methylbenzoic acid include exploration of its enantioselective applications and catalytic transformation potential. The scientific community continues investigating its role in metal-organic frameworks (MOFs) and as a ligand in asymmetric synthesis. These advanced applications position the compound as a versatile tool for addressing contemporary challenges in precision chemistry and molecular engineering.
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